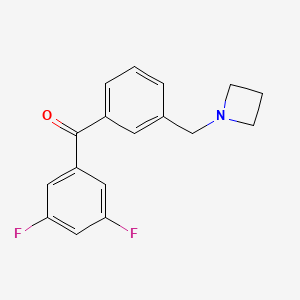

3'-Azetidinomethyl-3,5-difluorobenzophenone

Description

Chemical Classification and Nomenclature

3'-Azetidinomethyl-3,5-difluorobenzophenone belongs to the class of substituted benzophenones, which are characterized by a diphenyl ketone core structure with various functional group modifications. The compound features a molecular formula of C₁₇H₁₅F₂NO and a molecular weight of 287.30 grams per mole. According to systematic nomenclature conventions, the compound is more precisely designated as [4-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone, reflecting the International Union of Pure and Applied Chemistry naming principles.

The structural architecture incorporates three distinct chemical moieties that define its classification profile. The benzophenone backbone provides the fundamental carbonyl-linked diaryl system, while the azetidine ring contributes a four-membered saturated nitrogen heterocycle. The difluoro substitution pattern on one of the phenyl rings introduces electron-withdrawing characteristics that significantly influence the compound's electronic properties. This combination of structural elements places the compound within the broader category of fluorinated heterocyclic benzophenones, a subclass of particular interest in pharmaceutical research.

The azetidine substituent specifically represents a challenging synthetic target due to the inherent ring strain associated with four-membered nitrogen heterocycles. The presence of this moiety distinguishes the compound from simpler benzophenone derivatives and contributes to its unique chemical behavior. Furthermore, the methylene linker between the azetidine ring and the aromatic system provides conformational flexibility while maintaining the electronic communication between these structural components.

Historical Context of Benzophenone Derivatives in Chemical Research

Benzophenone derivatives have occupied a central position in organic chemistry research for over a century, initially gaining prominence through their applications in photochemistry and materials science. The fundamental benzophenone structure was first systematically studied in the late nineteenth century, establishing the foundation for understanding carbonyl photochemistry and radical reaction mechanisms. Early investigations focused primarily on simple substitution patterns, gradually evolving to encompass more complex functionalization strategies as synthetic methodologies advanced.

The introduction of fluorine substituents into benzophenone frameworks emerged as a significant research direction during the mid-twentieth century, driven by the recognition that fluorination could dramatically alter both chemical and biological properties. Fluorinated benzophenones demonstrated enhanced metabolic stability, altered lipophilicity profiles, and modified binding interactions with biological targets. These observations established fluorinated aromatic compounds as privileged structures in medicinal chemistry, leading to extensive exploration of difluorinated variants.

The incorporation of nitrogen-containing heterocycles into benzophenone structures represents a more recent development, reflecting advances in synthetic organic chemistry and computational drug design. Azetidine-containing compounds, in particular, have gained attention due to their potential as bioisosteres for other nitrogen heterocycles and their ability to impart unique conformational constraints. The combination of fluorination and azetidine functionalization in benzophenone derivatives represents a convergence of these historical research trajectories.

Contemporary interest in compounds such as this compound reflects the ongoing evolution of structure-based drug design principles. Modern pharmaceutical research increasingly emphasizes the strategic incorporation of multiple functional elements to optimize drug-like properties, including solubility, permeability, and target selectivity. This approach represents a significant departure from earlier medicinal chemistry strategies that typically focused on single structural modifications.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry extends beyond its individual properties to encompass broader implications for synthetic methodology and structure-activity relationship studies. The compound serves as a representative example of how multiple pharmacophoric elements can be combined within a single molecular framework to achieve desired biological or chemical properties. The strategic positioning of the azetidine ring and fluorine substituents demonstrates sophisticated approaches to molecular design.

From a synthetic chemistry perspective, the preparation of such compounds requires the development and application of advanced synthetic strategies. The formation of azetidine rings typically involves cyclization reactions that must overcome significant ring strain, while the introduction of fluorine atoms often requires specialized reagents and reaction conditions. The successful synthesis of this compound therefore represents achievements in both heterocyclic chemistry and fluorine chemistry methodologies.

The medicinal chemistry significance of this compound class relates to the individual contributions of its structural components to biological activity. Benzophenone derivatives have demonstrated diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The azetidine ring system can function as a conformational constraint, potentially improving binding selectivity and potency at biological targets. Additionally, the nitrogen atom provides opportunities for hydrogen bonding interactions and can serve as a site for metabolic transformation.

Fluorine substitution patterns significantly influence molecular properties relevant to drug development. The difluoro substitution in the 3,5-positions creates a specific electronic environment that can affect both intermolecular interactions and metabolic stability. These fluorine atoms can participate in unique binding interactions with biological targets while simultaneously reducing susceptibility to oxidative metabolism. The combination of these effects makes fluorinated benzophenones attractive scaffolds for pharmaceutical development.

Current Research Landscape and Academic Interest

Contemporary research interest in this compound and related compounds reflects several converging trends in modern chemistry and pharmaceutical science. Academic investigations are increasingly focused on understanding the structure-activity relationships that govern the biological activities of complex heterocyclic compounds. This research direction is supported by advances in computational chemistry, high-throughput synthesis, and biological screening technologies.

Current synthetic research efforts are directed toward developing efficient and scalable methods for preparing azetidine-containing benzophenones. These investigations encompass both traditional organic synthesis approaches and emerging methodologies such as flow chemistry and metal-catalyzed transformations. The development of reliable synthetic routes is essential for enabling broader biological evaluation and potential pharmaceutical applications.

| Research Area | Current Focus | Methodological Approaches |

|---|---|---|

| Synthetic Chemistry | Scalable preparation methods | Flow chemistry, metal catalysis |

| Medicinal Chemistry | Structure-activity relationships | High-throughput screening |

| Chemical Biology | Target identification | Proteomics, molecular imaging |

| Computational Chemistry | Property prediction | Molecular dynamics, quantum calculations |

Biological research investigations are exploring the potential therapeutic applications of fluorinated azetidine-benzophenone derivatives across multiple disease areas. These studies benefit from improved understanding of how structural modifications influence biological activity, allowing for more rational drug design approaches. The unique combination of structural features in this compound makes it an attractive candidate for investigating novel mechanisms of biological activity.

Computational chemistry research is providing valuable insights into the conformational preferences and electronic properties of these compounds. Molecular dynamics simulations and quantum chemical calculations are revealing how the azetidine ring and fluorine substituents influence molecular geometry and reactivity. This computational work is informing both synthetic design strategies and biological activity predictions.

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-1-3-12(7-13)11-20-5-2-6-20/h1,3-4,7-10H,2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNRIUVVYCTSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643281 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-27-5 | |

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](3,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzophenone Core

- The benzophenone core is typically synthesized via a Friedel-Crafts acylation reaction.

- This involves reacting a fluorinated benzoyl chloride derivative with a fluorinated benzene ring or an appropriate aromatic compound under the catalysis of a Lewis acid such as aluminum chloride (AlCl3).

- The reaction conditions are carefully controlled to favor mono-acylation and to maintain the integrity of fluorine substituents on the aromatic ring.

Attachment of the Azetidine Ring

- The azetidine moiety is introduced by nucleophilic substitution or alkylation of the benzophenone intermediate.

- Typically, a benzophenone derivative bearing a suitable leaving group (e.g., a halomethyl group) at the 3' position of the phenyl ring is reacted with azetidine or an azetidine derivative under basic or catalytic conditions.

- This step forms the azetidinomethyl substituent via a stable carbon-nitrogen bond, completing the synthesis of the target compound.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 3,5-difluorobenzoyl chloride, aromatic ring, AlCl3 | Anhydrous, low temperature (0-5°C), inert atmosphere | Formation of 3,5-difluorobenzophenone core |

| 2 | Electrophilic Fluorination (if needed) | Selectfluor or equivalent fluorinating agent | Mild heating, controlled stoichiometry | Introduction of fluorine atoms at 3,5 positions |

| 3 | Nucleophilic Substitution / Alkylation | Azetidine, base (e.g., K2CO3 or NaH) | Solvent: DMF or DMSO, moderate temperature (50-80°C) | Attachment of azetidinomethyl group at 3' position |

Research Findings and Analytical Data

- The Friedel-Crafts acylation step is critical for obtaining a high yield of the benzophenone intermediate with the correct substitution pattern. Aluminum chloride is preferred due to its strong Lewis acidity, which facilitates acylation without disrupting fluorine substituents.

- Electrophilic fluorination using Selectfluor is selective and mild, preserving the benzophenone core while introducing fluorine atoms at desired positions.

- The azetidine attachment step proceeds efficiently under nucleophilic substitution conditions, with azetidine acting as a nucleophile attacking a benzylic halide intermediate. This step requires careful control of temperature and solvent to avoid side reactions such as polymerization or ring opening of azetidine.

- Purification of the final product is typically achieved by column chromatography or recrystallization, yielding a compound with high purity suitable for further biological or material applications.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Notes |

|---|---|---|---|---|

| Benzophenone Core Formation | 3,5-difluorobenzoyl chloride, AlCl3 | Friedel-Crafts Acylation | Anhydrous, low temp, inert atmosphere | Avoid over-acylation, maintain fluorines |

| Fluorine Introduction | Selectfluor | Electrophilic Fluorination | Controlled stoichiometry, mild heat | Selective fluorination at 3,5 positions |

| Azetidine Attachment | Azetidine, base (K2CO3, NaH) | Nucleophilic Substitution | Moderate temp, polar aprotic solvent | Avoid azetidine ring degradation |

Additional Notes

- The synthesis route is adaptable depending on the availability of starting materials; for example, pre-fluorinated benzophenone derivatives can be used to bypass the fluorination step.

- The azetidine ring's presence enhances the compound's biological activity and binding specificity, making the final step crucial for functionalization.

- Analytical techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of intermediates and the final product.

Chemical Reactions Analysis

3’-Azetidinomethyl-3,5-difluorobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

3’-Azetidinomethyl-3,5-difluorobenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-3,5-difluorobenzophenone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application. Detailed studies are conducted to elucidate these mechanisms and understand how the compound exerts its effects.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Fluorine and chlorine substituents () enhance electron-withdrawing properties, increasing electrophilicity of the carbonyl group. In contrast, the azetidinomethyl group introduces moderate electron donation via the nitrogen lone pair, balanced by ring strain .

Solubility and Lipophilicity: Halogenated derivatives (e.g., Cl/F-substituted benzophenones) exhibit lower solubility in polar solvents due to increased molecular weight and halogen bulk. The azetidine-containing compound’s polarity may improve aqueous solubility compared to methyl or trifluoromethyl analogues () .

Steric Considerations : The azetidine ring’s compact size (four-membered) minimizes steric hindrance compared to bulkier substituents like trifluoromethyl () or spirocyclic systems () .

Biological Activity

3'-Azetidinomethyl-3,5-difluorobenzophenone, an organic compound with the molecular formula C17H15F2NO and a molecular weight of 287.3 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research has indicated that this compound may exhibit properties such as enzyme inhibition, anti-inflammatory effects, and potential anticancer activities. The specific mechanisms through which these effects occur are still under investigation.

Synthesis Methods

The synthesis of this compound typically involves several steps starting from readily available precursors. Key reaction conditions include:

- Reagents : Common reagents include fluorinated benzophenones and azetidine derivatives.

- Conditions : Reactions are often performed under controlled temperatures and solvents to optimize yield and purity.

The mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors within biological systems. These interactions can lead to modulation of various biochemical pathways. Detailed studies are ongoing to elucidate the precise molecular targets and pathways affected by this compound.

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. This inhibition may contribute to its potential therapeutic effects in diseases characterized by dysregulated enzyme activity.

- Anticancer Activity : Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest, although further studies are needed to confirm these findings.

- Anti-inflammatory Effects : In vivo studies have suggested that this compound may reduce inflammation markers in animal models, indicating potential use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains two fluorine atoms at the 3 and 5 positions | Enzyme inhibition, anticancer properties |

| 3'-Azetidinomethyl-3,4,5-trifluorobenzophenone | Contains three fluorine atoms | Potentially enhanced biological activity |

| 3'-Azetidinomethyl-2,4-difluorobenzophenone | Different fluorine positioning | Varies in enzyme interaction profiles |

Q & A

Basic: What are the optimal synthetic routes for 3'-azetidinomethyl-3,5-difluorobenzophenone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the azetidinomethyl and difluorophenyl groups. For example:

- Step 1 : Prepare the benzophenone core via Friedel-Crafts acylation of 3,5-difluorobenzene with a chloroacetyl chloride derivative under AlCl₃ catalysis (80–100°C, anhydrous conditions) .

- Step 2 : Introduce the azetidinomethyl group via nucleophilic substitution using azetidine in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Key variables : Temperature, solvent polarity, and stoichiometry of azetidine significantly impact yield. For instance, excess azetidine (1.5–2.0 eq.) improves substitution efficiency, while higher temperatures (>90°C) risk side reactions like ring-opening of the azetidine .

Basic: How should researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming the positions of fluorine atoms (δ -110 to -120 ppm for meta-fluorines) . ¹H NMR should show distinct peaks for the azetidinomethyl group (δ 2.8–3.2 ppm for CH₂-N) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to detect impurities (<1% threshold). Retention times for similar benzophenones range from 8–12 minutes .

- Mass Spectrometry (MS) : ESI-MS should display a molecular ion peak at m/z ~305 (C₁₇H₁₄F₂NO) with fragments corresponding to azetidine loss (m/z ~220) .

Advanced: What strategies address regioselectivity challenges when introducing the azetidinomethyl group?

Regioselectivity is influenced by electronic effects of substituents:

- The 3,5-difluoro groups are electron-withdrawing, directing electrophilic substitution to the para position relative to the carbonyl. However, steric hindrance from the azetidinomethyl group may shift reactivity. Computational modeling (DFT) predicts the most stable transition state when substitution occurs at the 3' position .

- Experimental validation : Use competitive reactions with deuterated analogs or monitor intermediates via LC-MS to track substitution patterns .

Advanced: How do the fluorine substituents impact the compound’s electronic properties and reactivity?

- Electron-withdrawing effects : The 3,5-difluoro groups decrease electron density on the benzophenone core, stabilizing the carbonyl group (redshifted IR stretch at ~1680 cm⁻¹) and enhancing resistance to nucleophilic attack .

- Impact on solubility : Fluorine increases hydrophobicity (logP ~3.5), requiring polar aprotic solvents (e.g., DMSO) for dissolution in biological assays .

- Reactivity in cross-couplings : Fluorine substituents can slow Suzuki reactions due to reduced electron density; palladium catalysts with strong donor ligands (e.g., SPhos) are recommended .

Advanced: How can researchers resolve contradictions in reported stability data for this compound?

Discrepancies in stability studies often arise from:

- Storage conditions : Degradation accelerates under light (UV) or humidity. For long-term stability, store in amber vials at -20°C under inert gas (N₂/Ar) .

- Analytical methods : Compare HPLC retention times with authentic standards and use ¹⁹F NMR to detect hydrolyzed byproducts (e.g., 3,5-difluorobenzoic acid) .

- Accelerated stability testing : Perform stress tests (40°C/75% RH for 4 weeks) and quantify degradation via mass balance .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with enzymes like cytochrome P450 (CYP3A4). The azetidinomethyl group may form hydrogen bonds with active-site residues (e.g., Asp214) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) and predict redox behavior .

- MD simulations : Simulate solvation in water/octanol to estimate partition coefficients (logD) for pharmacokinetic profiling .

Methodological: How should researchers handle impurities from incomplete azetidinomethyl substitution?

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC with a methanol/water mobile phase .

- Detection : Monitor for the unsubstituted precursor (Rf ~0.5 in TLC, hexane:EtOAc 7:3) and azetidine ring-opened byproducts (e.g., secondary amines via LC-MS) .

- Process optimization : Increase reaction time (24–48 hours) or use microwave-assisted synthesis (100°C, 30 minutes) to drive substitution to completion .

Methodological: What experimental controls are essential for reproducibility in biological assays?

- Positive controls : Use known benzophenone-based enzyme inhibitors (e.g., 3,5-dichlorobenzophenone) to validate assay conditions .

- Solvent controls : Include DMSO (≤0.1% v/v) to rule out solvent effects on cell viability or enzyme activity .

- Blind synthesis : Repeat synthesis in triplicate with independent batches to confirm biological activity (e.g., IC₅₀ consistency within ±10%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.